3-Ethyl 5-methyl 2-amino-1H-indole-3,5-dicarboxylate
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Overview
Description
3-Ethyl 5-methyl 2-amino-1H-indole-3,5-dicarboxylate is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 5-methyl 2-amino-1H-indole-3,5-dicarboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions for synthesizing this compound may vary, but generally include the use of methanesulfonic acid under reflux in methanol .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 5-methyl 2-amino-1H-indole-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Ethyl 5-methyl 2-amino-1H-indole-3,5-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethyl 5-methyl 2-amino-1H-indole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Another indole derivative with similar structural features.
3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanol: Shares the indole core structure but with different functional groups.
Uniqueness
3-Ethyl 5-methyl 2-amino-1H-indole-3,5-dicarboxylate is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C13H14N2O4 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 2-amino-1H-indole-3,5-dicarboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-3-19-13(17)10-8-6-7(12(16)18-2)4-5-9(8)15-11(10)14/h4-6,15H,3,14H2,1-2H3 |
InChI Key |
VQXSTFCHCXOUSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)C(=O)OC)N |
Origin of Product |
United States |
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